![molecular formula C13H28NO10P B12292507 Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclohexilamina; fosfato dihidrógeno de [6-(1,2-dihidroxi-etil)-3,4,5-trihidroxi-oxan-2-il] es un compuesto orgánico complejo con una estructura única que combina ciclohexilamina y un derivado de azúcar fosforilado
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ciclohexilamina; fosfato dihidrógeno de [6-(1,2-dihidroxi-etil)-3,4,5-trihidroxi-oxan-2-il] generalmente implica múltiples pasos:
Formación de ciclohexilamina: La ciclohexilamina se puede sintetizar mediante la hidrogenación de la anilina utilizando catalizadores a base de cobalto o níquel.
Fosforilación del derivado de azúcar: El derivado de azúcar, [6-(1,2-dihidroxi-etil)-3,4,5-trihidroxi-oxan-2-il], se fosforila utilizando ácido fosfórico u otros agentes fosforilantes en condiciones controladas.
Reacción de acoplamiento: El paso final implica el acoplamiento de ciclohexilamina con el derivado de azúcar fosforilado en condiciones de reacción específicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Ciclohexilamina; fosfato dihidrógeno de [6-(1,2-dihidroxi-etil)-3,4,5-trihidroxi-oxan-2-il] experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el grupo amina, utilizando reactivos como haluros de alquilo.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ciclohexanona, mientras que las reacciones de sustitución pueden producir varias aminas sustituidas.
Aplicaciones Científicas De Investigación
Ciclohexilamina; fosfato dihidrógeno de [6-(1,2-dihidroxi-etil)-3,4,5-trihidroxi-oxan-2-il] tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga su posible papel en las vías bioquímicas y como sonda para estudiar las actividades enzimáticas.
Medicina: Se explora su potencial propiedad terapéutica, incluyendo las actividades antiinflamatorias y antimicrobianas.
Mecanismo De Acción
El mecanismo de acción de Ciclohexilamina; fosfato dihidrógeno de [6-(1,2-dihidroxi-etil)-3,4,5-trihidroxi-oxan-2-il] implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, modulando su actividad.
Vías involucradas: Puede influir en varias vías bioquímicas, incluidas las relacionadas con el metabolismo, la transducción de señales y la comunicación celular.
Comparación Con Compuestos Similares
Compuestos similares
Ciclohexilamina: Un análogo más simple con una funcionalidad de amina similar pero que carece de la porción de azúcar fosforilada.
N-Ciclohexilciclohexilamina: Otro compuesto relacionado con una disposición estructural diferente.
Singularidad
Ciclohexilamina; fosfato dihidrógeno de [6-(1,2-dihidroxi-etil)-3,4,5-trihidroxi-oxan-2-il] es único debido a su combinación de ciclohexilamina y un derivado de azúcar fosforilado, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H28NO10P |
|---|---|
Peso molecular |
389.34 g/mol |
Nombre IUPAC |
cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O10P.C6H13N/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15;7-6-4-2-1-3-5-6/h2-12H,1H2,(H2,13,14,15);6H,1-5,7H2 |
Clave InChI |
VPZKBMXIQJKYSY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


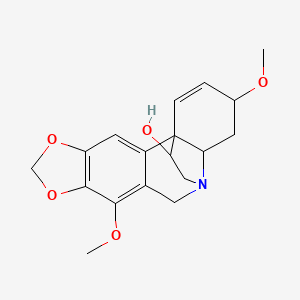
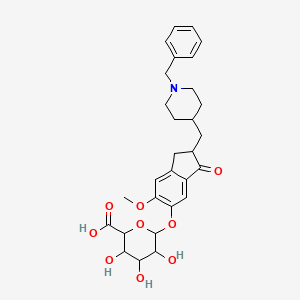

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
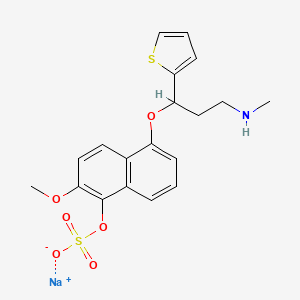
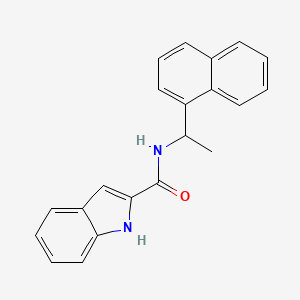
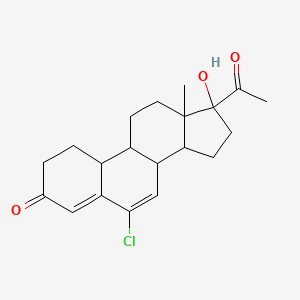
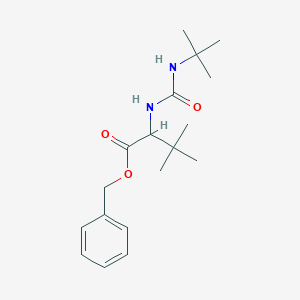
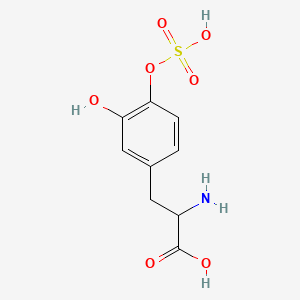
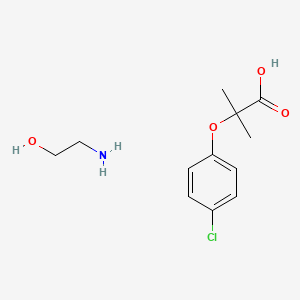
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
